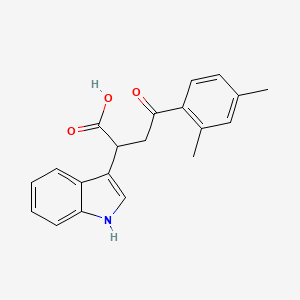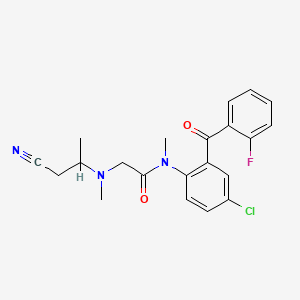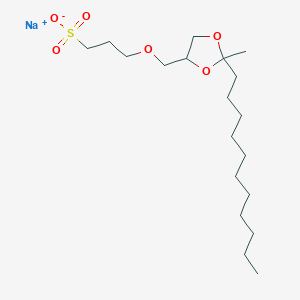
Auxinole
Descripción general
Descripción
Auxinole es un potente antagonista de la auxina que desempeña un papel significativo en la fisiología de las plantas al inhibir la expresión de genes sensibles a la auxina. Las auxinas son hormonas vegetales que regulan varios aspectos del crecimiento y desarrollo de las plantas, incluida la división celular, la elongación y la diferenciación. This compound se dirige específicamente a los receptores TIR1/AFB, bloqueando la formación del complejo TIR1-IAA-Aux/IAA, lo que inhibe la señalización de la auxina .
Mecanismo De Acción
Auxinole ejerce sus efectos al unirse a los receptores TIR1/AFB, bloqueando la formación del complejo TIR1-IAA-Aux/IAA. Esta inhibición evita la degradación de los represores transcripcionales AUXIN/INDOLE-3-ACETIC ACID, lo que inhibe la activación de genes sensibles a la auxina . Los objetivos moleculares involucrados en esta vía incluyen los receptores TIR1/AFB y los represores transcripcionales AUXIN/INDOLE-3-ACETIC ACID .
Análisis Bioquímico
Biochemical Properties
Auxinole interacts with TIR1/AFB receptors, binding TIR1 to block the formation of the TIR1-IAA-Aux/IAA complex, thereby inhibiting auxin-responsive gene expression . It shows very potent antiauxin activity and is effective in diverse plants, including monocots, rice, and the moss P. patens .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by modulating the auxin responses mediated by the SCF TIR1 auxin pathway . This modulation can be spatiotemporally controlled, allowing for precise study of auxin responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the TIR1 receptor, preventing the formation of the TIR1-IAA-Aux/IAA complex . This inhibits the expression of auxin-responsive genes, effectively acting as an antagonist of auxin .
Temporal Effects in Laboratory Settings
This compound shows reversible inhibition, which can be spatiotemporally controlled This allows for the study of changes in the effects of this compound over time in laboratory settings
Dosage Effects in Animal Models
While this compound has been widely used to study auxin responses in various plants
Metabolic Pathways
This compound is involved in the auxin biosynthesis and signaling pathways . It modulates these pathways by interacting with the TIR1/AFB receptors
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely to be influenced by its interaction with the TIR1/AFB receptors
Subcellular Localization
The subcellular localization of this compound is likely to be influenced by its interaction with the TIR1/AFB receptors
Métodos De Preparación
Auxinole se puede sintetizar a través de varias rutas químicas. Un método común implica la reacción de ácido 4-(4-bromofenil)-2-(1H-indol-3-il)-4-oxobutirílico con ácido fenilborónico apropiado en presencia de carbonato de cesio y acetato de paladio (II) bajo una atmósfera de argón . Esta reacción generalmente tiene lugar en una mezcla de etanol y agua.
Análisis De Reacciones Químicas
Auxinole se somete a varios tipos de reacciones químicas, que incluyen:
Oxidación: This compound se puede oxidar para formar varios metabolitos, como this compound-Asp y this compound-Glu.
Reducción: Aunque menos comunes, las reacciones de reducción también pueden ocurrir en condiciones específicas.
Sustitución: this compound puede participar en reacciones de sustitución, particularmente en presencia de nucleófilos fuertes.
Los reactivos comunes utilizados en estas reacciones incluyen carbonato de cesio, acetato de paladio (II) y varios ácidos fenilborónicos. Los principales productos formados a partir de estas reacciones son típicamente derivados de this compound, como this compound-Asp y this compound-Glu .
Aplicaciones Científicas De Investigación
Auxinole tiene una amplia gama de aplicaciones de investigación científica:
Biología: En biología vegetal, this compound se emplea para investigar el papel de las auxinas en el crecimiento y desarrollo de las plantas.
Medicina: Si bien sus principales aplicaciones se encuentran en biología vegetal, el mecanismo de acción de this compound proporciona información sobre las vías de señalización hormonal que podrían ser relevantes en la investigación médica.
Comparación Con Compuestos Similares
Auxinole es único en su potente actividad antiauxina e inhibición reversible, que se puede controlar espaciotemporalmente . Compuestos similares incluyen:
PEO-IAA: Otro antagonista de la auxina que bloquea la señalización de la auxina uniéndose al receptor TIR1.
Estos compuestos comparten mecanismos de acción similares, pero difieren en su potencia y aplicaciones específicas.
Propiedades
IUPAC Name |
4-(2,4-dimethylphenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-12-7-8-14(13(2)9-12)19(22)10-16(20(23)24)17-11-21-18-6-4-3-5-15(17)18/h3-9,11,16,21H,10H2,1-2H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGUYAIJBXSQXGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CC(C2=CNC3=CC=CC=C32)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Auxinole functions by directly binding to the TIR1/AFB family of auxin receptor proteins. [, , , , ] This interaction prevents the formation of the essential TIR1-IAA-Aux/IAA complex, a key step in auxin signaling. [, ] By blocking this complex formation, this compound inhibits the auxin-dependent degradation of Aux/IAA transcriptional repressors. These repressors then continue to suppress auxin-responsive gene expression, effectively antagonizing the effects of auxin. [, , , ]
A: Studies on root parasitic plants like Orobanche minor and Striga hermonthica demonstrate that this compound can rescue the inhibitory effect of exogenous IAA on radicle elongation. [] This suggests that this compound is active in these parasitic species and that manipulating auxin function could be a potential strategy for controlling their growth. []
A: While primarily studied in plants, this compound has been successfully used in conjunction with the auxin-inducible degron (AID) technology in human cell lines like HCT116 and DLD1. [] In these systems, this compound can suppress the leaky degradation of degron-fused proteins and allows for their rapid re-expression after depletion, highlighting its utility in studying protein function in living cells. []
A: Research indicates that in addition to antagonizing auxin responses, this compound also inhibits the closely related jasmonic acid (JA-Ile) signaling pathway. [] It disrupts the formation of the COI1-JAZ co-receptor complex, which is structurally similar to the TIR1-Aux/IAA complex in the auxin pathway. [] Interestingly, this compound does not appear to affect other hormone pathways. []
A: Molecular docking studies reveal that the phenyl ring in this compound strongly interacts with Phe82 of TIR1, a residue crucial for recognizing Aux/IAA proteins. [] This interaction is vital for this compound's antagonistic activity. [] Further research with similar compounds could elucidate modifications that enhance potency and selectivity.
ANone: A range of techniques are employed to study this compound and its effects. These include:
- Molecular docking analysis: Used to predict this compound's binding mode to its target protein. []
- Gene expression analysis: Investigates the impact of this compound on auxin-responsive gene expression levels. [, , ]
- Growth assays: Measures the effects of this compound on various plant growth parameters like root elongation and leaf development. [, , ]
- Protein degradation assays: Used to assess this compound's ability to block the degradation of Aux/IAA and JAZ repressor proteins. [, ]
ANone: Currently, limited information is available regarding the environmental fate and ecotoxicological effects of this compound. As it is a synthetic compound, understanding its persistence, potential for bioaccumulation, and impact on non-target organisms is crucial. Research is needed to develop strategies for mitigating any negative environmental consequences.
ANone: Future research on this compound could focus on several key areas:
- Elucidating its full SAR: Further studies are needed to explore the impact of different structural modifications on this compound's activity, potency, and selectivity. [, ]
- Exploring its applications in agriculture: Given its effects on plant growth and development, this compound could have potential applications in regulating plant architecture, combating parasitic plants, or influencing crop yield. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















